4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine
Description
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine is an organic compound with the molecular formula C11H17Cl2N3 It is a derivative of benzene, featuring two chlorine atoms and a dimethylamino propyl group attached to the benzene ring
Properties
Molecular Formula |
C11H17Cl2N3 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine |
InChI |
InChI=1S/C11H17Cl2N3/c1-16(2)5-3-4-15-11-7-9(13)8(12)6-10(11)14/h6-7,15H,3-5,14H2,1-2H3 |
InChI Key |
QZXHPZGDKDZOAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC(=C(C=C1N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Substitution: The final step involves the substitution of the amine group with a dimethylamino propyl group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-1,2-benzenediamine: Lacks the dimethylamino propyl group, making it less versatile in certain applications.
4,5-dichloro-N-(2-dimethylaminopropyl)-benzene-1,2-diamine: Similar structure but with a different position of the dimethylamino propyl group.
Uniqueness
4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the dimethylamino propyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
